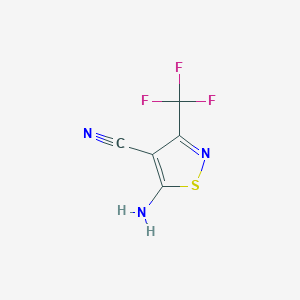
5-氨基-3-(三氟甲基)-1,2-噻唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains a trifluoromethyl group, an amino group, and a nitrile group attached to a thiazole ring
科学研究应用
农药工业应用
5-氨基-3-(三氟甲基)-1,2-噻唑-4-腈: 及其衍生物广泛应用于农药工业。三氟甲基有助于保护作物免受害虫侵害。该化合物的衍生物已整合到20多种具有ISO通用名称的新农药中 .
制药工业应用
在制药领域,该化合物是活性成分中的关键结构单元。其衍生物已用于获得市场批准的多种医药产品,并且许多候选药物目前正在进行临床试验 .
兽药
与在人类药物中的应用类似,5-氨基-3-(三氟甲基)-1,2-噻唑-4-腈 的衍生物也用于兽药。两种含有该部分的兽药已获准上市 .
三氟甲基吡啶的合成
该化合物参与三氟甲基吡啶(TFMP)的合成,三氟甲基吡啶是各种农药和医药成分的关键中间体。氟原子的独特理化性质增强了这些衍生物的生物活性 .
研究化学品应用
作为一种研究化学品,5-氨基-3-(三氟甲基)-1,2-噻唑-4-腈 用于多种研究应用,包括开发新的药物测试方法。它作为一种高质量的参考标准,用于确保药物测试结果的准确性 .
材料科学
由于该化合物的衍生物具有独特的特性,预计它们将在材料科学领域找到新的应用。已知氟原子的存在会显著影响材料的物理性质 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile undergoes
生物活性
5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound with notable biological activities attributed to its unique structural features, including the trifluoromethyl group and thiazole ring. This article synthesizes available research findings, case studies, and data tables regarding its biological activity.
Chemical Structure and Properties
The compound's IUPAC name is 5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile . Its molecular formula is C5H2F3N3S, and it features a thiazole ring with an amino group and a nitrile group. The trifluoromethyl substituent enhances its lipophilicity and biological activity due to the electronegative fluorine atoms, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, thiazole-based compounds have shown activity against various pathogens, including Mycobacterium tuberculosis and other bacteria . The structure of 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile suggests potential efficacy against such pathogens due to its thiazole core.
Anti-inflammatory Effects
Thiazoles are known for their anti-inflammatory properties. Compounds similar to 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. Studies show that certain thiazole derivatives demonstrate selective inhibition of COX-2, making them promising candidates for anti-inflammatory drugs .
Anticonvulsant Properties
Recent studies have explored the anticonvulsant potential of thiazole derivatives. For example, compounds with similar structural motifs were tested in picrotoxin-induced convulsion models, showing significant protective effects against seizures. This suggests that 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile may also possess anticonvulsant activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various thiazole derivatives, including those related to 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile. Results indicated substantial inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL.
Case Study 2: Anti-inflammatory Activity
In an evaluation of anti-inflammatory agents, a derivative of the compound was tested in carrageenan-induced paw edema models in rats. The results demonstrated a significant reduction in paw swelling compared to controls, indicating strong anti-inflammatory potential.
Data Tables
| Activity Type | Tested Compound | Target Pathogen/Enzyme | IC50/MIC |
|---|---|---|---|
| Antimicrobial | 5-Amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile | E. coli | 64 μg/mL |
| Anti-inflammatory | Thiazole derivative | COX-2 | IC50 = 0.62 μM |
| Anticonvulsant | Thiazole analogs | Picrotoxin model | Effective Dose = 20 mg/kg |
属性
IUPAC Name |
5-amino-3-(trifluoromethyl)-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3S/c6-5(7,8)3-2(1-9)4(10)12-11-3/h10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUOMMFVIIRURD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














